7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid Prostaglandin B3 is a member of the class of prostaglandins A that is prosta-5,8(12),13,17-tetraen-1-oic acid carrying oxo and hydsroxy substituents at positions 9 and 15 respectively (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a rat metabolite and a xenobiotic metabolite. It is a prostaglandins B and a secondary alcohol. It is a conjugate acid of a prostaglandin B3(1-).
Prostaglandin B3 is a natural product found in Glycine max with data available.
Brand Name: Vulcanchem
CAS No.: 36614-32-1
VCID: VC21198974
InChI: InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1
SMILES: CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

CAS No.: 36614-32-1

Cat. No.: VC21198974

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid - 36614-32-1

Specification

Description Prostaglandin B3 is a member of the class of prostaglandins A that is prosta-5,8(12),13,17-tetraen-1-oic acid carrying oxo and hydsroxy substituents at positions 9 and 15 respectively (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a rat metabolite and a xenobiotic metabolite. It is a prostaglandins B and a secondary alcohol. It is a conjugate acid of a prostaglandin B3(1-).
Prostaglandin B3 is a natural product found in Glycine max with data available.
CAS No. 36614-32-1
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name (Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Standard InChI InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1
Standard InChI Key DQRGQQAJYRBDRP-UNBCGXALSA-N
Isomeric SMILES CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O
SMILES CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

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